
Butyl methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl methanesulfinate is an organosulfur compound with the molecular formula C5H12O2S. It is a derivative of methanesulfinic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl methanesulfinate can be synthesized through the reaction of methanesulfinic acid with butanol in the presence of a dehydrating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to optimize the reaction efficiency and yield. The process involves the same esterification reaction but is scaled up with precise control over temperature, pressure, and reactant concentrations to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to butyl methanesulfonate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to methanesulfinic acid and butanol.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Butyl methanesulfonate
Reduction: Methanesulfinic acid and butanol
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl methanesulfinate is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of butyl methanesulfinate involves its ability to act as an alkylating agent. The compound can undergo nucleophilic attack, leading to the formation of new carbon-sulfur bonds. This property makes it useful in organic synthesis for introducing sulfur-containing functional groups into molecules. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules, facilitating various biochemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler analog with a hydrogen atom instead of the butyl group.
Ethyl methanesulfonate: Similar structure but with an ethyl group instead of butyl.
Sodium methanesulfinate: The sodium salt form of methanesulfinic acid
Uniqueness
Butyl methanesulfinate is unique due to its specific alkyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases its hydrophobicity and alters its reactivity, making it suitable for specific applications where other methanesulfinates might not be as effective .
Propriétés
Numéro CAS |
675-87-6 |
|---|---|
Formule moléculaire |
C5H12O2S |
Poids moléculaire |
136.21 g/mol |
Nom IUPAC |
butyl methanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3 |
Clé InChI |
JZILXNZORSRAML-UHFFFAOYSA-N |
SMILES canonique |
CCCCOS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
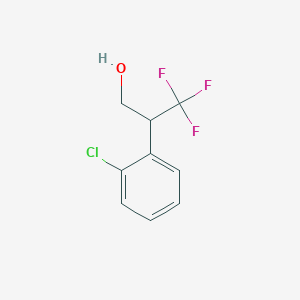
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
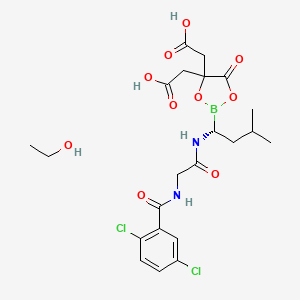
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
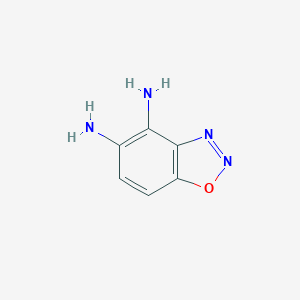
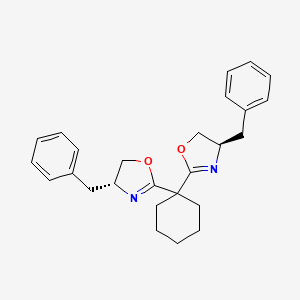
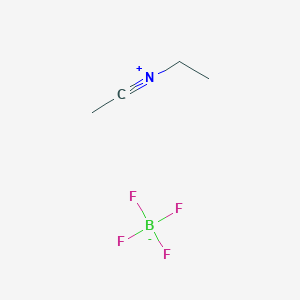
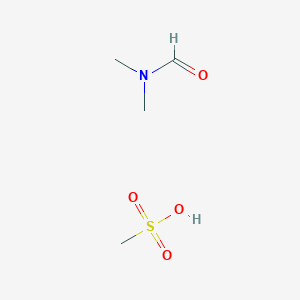

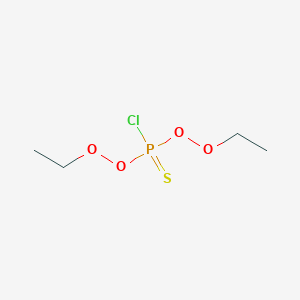
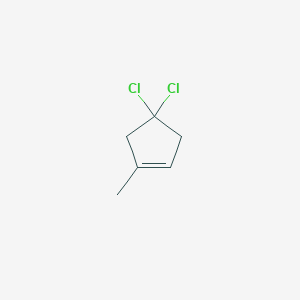
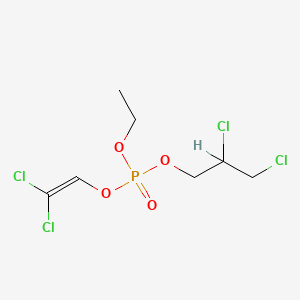
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
